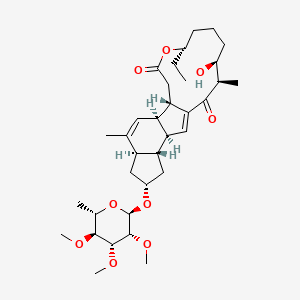

Spinosyn D 17-pseudoaglycone

Übersicht

Beschreibung

Spinosyn D 17-Pseudoaglykon ist eine Makrolidverbindung, die aus der selektiven Hydrolyse von Spinosyn D gewonnen wird. Spinosyne sind eine Klasse von Naturstoffen, die von dem Bakterium Saccharopolyspora spinosa produziert werden. Diese Verbindungen sind bekannt für ihre starke insektizide Wirkung und werden häufig in der Schädlingsbekämpfung in der Landwirtschaft eingesetzt.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Spinosyn D 17-Pseudoaglykon wird hergestellt, indem der Forosamin-Saccharid an der 17-Position von Spinosyn D unter milden sauren Bedingungen hydrolysiert wird. Die Reaktion beinhaltet das Lösen von Spinosyn D in einem geeigneten Lösungsmittel wie Dichlormethan und die Behandlung mit einem sauren Katalysator. Das Reaktionsgemisch wird dann mit Salzlösung gewaschen, über Kaliumcarbonat getrocknet und unter reduziertem Druck eingedampft, um das gewünschte Produkt zu erhalten .

Industrielle Produktionsmethoden

Die industrielle Produktion von Spinosyn D 17-Pseudoaglykon umfasst die Fermentation von Saccharopolyspora spinosa, gefolgt von der selektiven Hydrolyse des Forosamin-Saccharids. Der Fermentationsprozess wird optimiert, um die Ausbeute an Spinosyn D zu maximieren, das dann einer Hydrolyse unterzogen wird, um das 17-Pseudoaglykon-Derivat zu produzieren .

Chemische Reaktionsanalyse

Reaktionstypen

Spinosyn D 17-Pseudoaglykon unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Ketoderivate zu bilden.

Reduktion: Reduktionsreaktionen können die Ketoderivate wieder in ihre ursprüngliche Form überführen.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere an den Hydroxyl- und Methoxygruppen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden für Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden

Oxidation: Ketoderivate von Spinosyn D 17-Pseudoaglykon.

Reduktion: Reduzierte Formen der Ketoderivate.

Substitution: Verschiedene substituierte Derivate, abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

Spinosyn D 17-Pseudoaglykon hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Modellverbindung zur Untersuchung der Makrolidchemie und zur Entwicklung neuer Synthesemethoden verwendet.

Biologie: Wird auf seine insektiziden Eigenschaften und seine potenzielle Verwendung in der Schädlingsbekämpfung untersucht.

Medizin: Wird auf seine potenziellen therapeutischen Anwendungen untersucht, einschließlich antimikrobieller und krebshemmender Aktivitäten.

Industrie: Wird bei der Entwicklung neuer Insektizide und Agrochemikalien eingesetzt

Wirkmechanismus

Spinosyn D 17-Pseudoaglykon übt seine Wirkung aus, indem es an den nikotinischen Acetylcholinrezeptor und den γ-Aminobuttersäure-Rezeptor in Insekten bindet. Diese Bindung stört die normale Neurotransmission, was zu einer Lähmung und dem Tod des Insekts führt. Die molekularen Zielstrukturen der Verbindung umfassen die Acetylcholinrezeptor-Untereinheiten und die GABA-Rezeptor-Untereinheiten .

Wirkmechanismus

Target of Action

Spinosyn D 17-pseudoaglycone, like other spinosyns, primarily targets the nicotinic acetylcholine receptors (nAChRs) of the insect nervous system . These receptors play a crucial role in the transmission of nerve signals, and their disruption leads to the insecticidal activity of the compound .

Mode of Action

The compound interacts with its targets by acting as an allosteric activator of the nAChRs . This interaction causes neuronal hyperexcitation, leading to paralysis and death in insects .

Biochemical Pathways

The biosynthesis of spinosyns, including this compound, involves a complex series of biochemical pathways. These pathways involve the production of macrolides with a 21-carbon, 12-membered tetracyclic lactones attached to two deoxysugars, tri-O-methylrhamnose and forosamine . Labeling studies, analysis of biosynthetically blocked mutants, and the genetic identification of the spinosyn gene cluster have provided detailed information concerning the mechanism of spinosyn biosynthesis .

Pharmacokinetics

It’s known that the compound is a hydrolysis product of the minor insecticide component spinosyn d . This suggests that it may be produced in the environment or within organisms through the breakdown of spinosyn D. More research is needed to fully understand the ADME properties of this compound.

Result of Action

The primary result of this compound’s action is the paralysis and death of insects. virescens), when used at concentrations up to 64 ppm .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is derived from the aerobic fermentation of Saccharopolyspora spinosa in aqueous growth media . Therefore, factors such as oxygen availability and the composition of the growth media could potentially influence the production and action of the compound.

Zukünftige Richtungen

The spinosyns have been extensively studied, leading to the development of a semisynthetic second-generation derivative, spinetoram . Future progress toward the development of more potent spinosad analogs, as well as enhancements in production yields, will likely result from these recent advances in the genetics and biochemistry of spinosyns .

Biochemische Analyse

Biochemical Properties

Spinosyn D 17-pseudoaglycone plays a role in biochemical reactions primarily as a hydrolysis product. It interacts with various enzymes and proteins during its formation and degradation. The hydrolysis of spinosyn D to form this compound involves the selective hydrolysis of the forosamine saccharide at the 17-position . This interaction is facilitated by specific hydrolytic enzymes that target the forosamine moiety. The biochemical properties of this compound are distinct from those of spinosyn D, as it lacks the forosamine saccharide, which is essential for the potent insecticidal activity of spinosyn D .

Cellular Effects

This compound has been shown to have limited effects on various types of cells and cellular processes compared to spinosyn D. It does not exhibit significant insecticidal activity, which suggests that its impact on cell signaling pathways, gene expression, and cellular metabolism is minimal . The absence of the forosamine saccharide in this compound may influence its interaction with cellular receptors and enzymes, potentially altering its cellular effects.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific hydrolytic enzymes that facilitate the removal of the forosamine saccharide from spinosyn D . This hydrolysis reaction results in the formation of this compound, which lacks the forosamine moiety. The absence of this saccharide significantly reduces the compound’s insecticidal activity, as the forosamine moiety is crucial for binding to insect nicotinic acetylcholine receptors . Therefore, this compound does not exhibit the same molecular interactions as spinosyn D.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound over time have been studied to understand its stability and degradation. This compound is relatively stable under laboratory conditions, with a stability of up to four years when stored at -20°C

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been well-documented. It is known that this compound is not lethal to tobacco budworms at concentrations up to 64 ppm This suggests that the compound has a relatively low toxicity profile compared to spinosyn D

Metabolic Pathways

This compound is involved in metabolic pathways related to its formation and degradation. The hydrolysis of spinosyn D to form this compound involves specific hydrolytic enzymes that target the forosamine saccharide . The metabolic pathways of this compound are distinct from those of spinosyn D, as the absence of the forosamine saccharide alters its interaction with metabolic enzymes and cofactors.

Transport and Distribution

The transport and distribution of this compound within cells and tissues have not been extensively studied. It is likely that the compound’s transport and distribution are influenced by its lack of the forosamine saccharide, which may affect its interaction with cellular transporters and binding proteins

Subcellular Localization

The subcellular localization of this compound has not been well-characterized. The absence of the forosamine saccharide may influence its targeting to specific cellular compartments or organelles

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Spinosyn D 17-pseudoaglycone is prepared by hydrolyzing the forosamine saccharide at the 17-position of spinosyn D under mild acidic conditions. The reaction involves dissolving spinosyn D in a suitable solvent, such as dichloromethane, and treating it with an acid catalyst. The reaction mixture is then washed with brine, dried over potassium carbonate, and evaporated under reduced pressure to obtain the desired product .

Industrial Production Methods

Industrial production of this compound involves fermentation of Saccharopolyspora spinosa, followed by selective hydrolysis of the forosamine saccharide. The fermentation process is optimized to maximize the yield of spinosyn D, which is then subjected to hydrolysis to produce the 17-pseudoaglycone derivative .

Analyse Chemischer Reaktionen

Types of Reactions

Spinosyn D 17-pseudoaglycone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form keto derivatives.

Reduction: Reduction reactions can convert the keto derivatives back to their original forms.

Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl and methoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Keto derivatives of this compound.

Reduction: Reduced forms of the keto derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Spinosyn A: Ein weiteres Makrolid mit ähnlichen insektiziden Eigenschaften.

Spinetoram: Ein semisynthetisches Derivat von Spinosyn mit verstärkter insektizider Aktivität.

Butenyl-Spinosyne: Eine Klasse von Spinosyn-Analoga mit einer anderen Seitenkettenlänge an der C-21-Position.

Einzigartigkeit

Spinosyn D 17-Pseudoaglykon ist aufgrund seiner spezifischen Strukturmodifikationen einzigartig, die zu unterschiedlichen chemischen und biologischen Eigenschaften führen. Seine selektive Hydrolyse an der 17-Position unterscheidet sie von anderen Spinosyn-Verbindungen und trägt zu ihrer einzigartigen insektiziden Aktivität bei .

Eigenschaften

IUPAC Name |

(1S,2S,5R,7S,9S,10S,14R,15S,19S)-19-ethyl-15-hydroxy-4,14-dimethyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H52O9/c1-8-20-10-9-11-28(35)18(3)30(37)27-15-25-23(26(27)16-29(36)42-20)12-17(2)22-13-21(14-24(22)25)43-34-33(40-7)32(39-6)31(38-5)19(4)41-34/h12,15,18-26,28,31-35H,8-11,13-14,16H2,1-7H3/t18-,19+,20+,21-,22+,23-,24-,25-,26+,28+,31+,32-,33-,34+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGGPPEHRBUYMQU-QEGHUGIASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C(=CC3C2CC(=O)O1)C)OC5C(C(C(C(O5)C)OC)OC)OC)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C(=C[C@H]3[C@@H]2CC(=O)O1)C)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OC)OC)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H52O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301343056 | |

| Record name | A 83543D pseudoaglycone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301343056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

604.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131929-55-0 | |

| Record name | A 83543D pseudoaglycone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301343056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

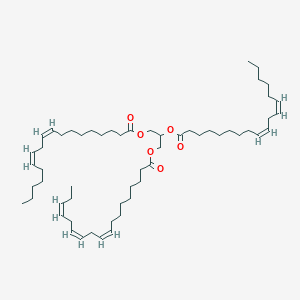

![4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid, 2-[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]-1-[[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]methyl]ethyl ester](/img/structure/B3026089.png)

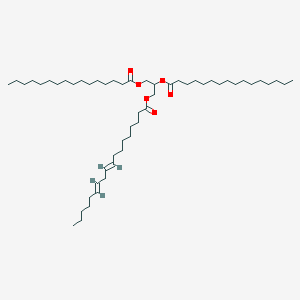

![9Z,12Z-octadecadienoic acid, 2,3-bis[(1-oxooctyl)oxy]propyl ester](/img/structure/B3026105.png)

![Eicosanoic acid, 2-hydroxy-3-[(1-oxooctadecyl)oxy]propyl ester](/img/structure/B3026107.png)